molecular formula C11H9FN2O4 B13219098 5-Fluoro-4-(methoxycarbonyl)-1-methyl-1H-indazole-3-carboxylic acid

5-Fluoro-4-(methoxycarbonyl)-1-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B13219098
M. Wt: 252.20 g/mol
InChI Key: ORFZSDLYUPCSIY-UHFFFAOYSA-N
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Description

5-Fluoro-4-(methoxycarbonyl)-1-methyl-1H-indazole-3-carboxylic acid is a fluorinated indazole derivative Fluorinated compounds are known for their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(methoxycarbonyl)-1-methyl-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of an indazole derivative, followed by esterification and carboxylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using more efficient catalysts, optimizing reaction temperatures, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(methoxycarbonyl)-1-methyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

5-Fluoro-4-(methoxycarbonyl)-1-methyl-1H-indazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Investigated for its potential therapeutic effects, particularly in oncology and neurology.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(methoxycarbonyl)-1-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or modulation of neurotransmitter activity in the brain.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid
  • 5-Fluoro-4-(methoxycarbonyl)-2-methylphenylboronic acid

Uniqueness

Compared to similar compounds, 5-Fluoro-4-(methoxycarbonyl)-1-methyl-1H-indazole-3-carboxylic acid stands out due to its indazole core, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring high specificity and stability.

Properties

Molecular Formula

C11H9FN2O4

Molecular Weight

252.20 g/mol

IUPAC Name

5-fluoro-4-methoxycarbonyl-1-methylindazole-3-carboxylic acid

InChI

InChI=1S/C11H9FN2O4/c1-14-6-4-3-5(12)7(11(17)18-2)8(6)9(13-14)10(15)16/h3-4H,1-2H3,(H,15,16)

InChI Key

ORFZSDLYUPCSIY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(C=C2)F)C(=O)OC)C(=N1)C(=O)O

Origin of Product

United States

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